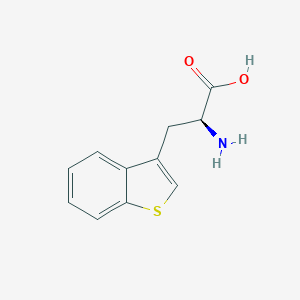

3-(3-Benzo(b)thienyl)alanine

Description

Properties

IUPAC Name |

(2S)-2-amino-3-(1-benzothiophen-3-yl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO2S/c12-9(11(13)14)5-7-6-15-10-4-2-1-3-8(7)10/h1-4,6,9H,5,12H2,(H,13,14)/t9-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GAUUPDQWKHTCAX-VIFPVBQESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CS2)CC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C(=CS2)C[C@@H](C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70173235 | |

| Record name | 3-(3-Benzo(b)thienyl)alanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70173235 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

72120-71-9, 1956-23-6 | |

| Record name | (αS)-α-Aminobenzo[b]thiophene-3-propanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=72120-71-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(3-Benzo(b)thienyl)alanine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001956236 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-(3-Benzo(b)thienyl)alanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70173235 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to 3-(3-Benzo(b)thienyl)alanine: Synthesis, Analysis, and Application as an Indoleamine 2,3-Dioxygenase Inhibitor

This technical guide provides a comprehensive overview of 3-(3-Benzo(b)thienyl)alanine (CAS Number: 72120-71-9), a notable non-proteinogenic amino acid. This document is intended for researchers, scientists, and drug development professionals, offering in-depth insights into its synthesis, analytical characterization, and its significant role as a competitive inhibitor of Indoleamine 2,3-dioxygenase (IDO1), a critical target in cancer immunotherapy.

Introduction: The Significance of a Tryptophan Analogue

This compound is a sulfur-containing analogue of the essential amino acid L-tryptophan.[1] Its structure, featuring a benzo[b]thiophene moiety in place of the indole ring, confers unique physicochemical and biological properties.[2] This structural modification makes it a valuable tool in biochemical research and a promising scaffold in drug discovery, particularly in the realm of oncology.[3]

The primary focus of this guide is to elucidate the scientific underpinnings of this compound's utility, with a particular emphasis on its function as an inhibitor of the immunosuppressive enzyme IDO1.[4] By competitively binding to the active site of IDO1, this tryptophan analogue can modulate the kynurenine pathway, a key mechanism of immune escape in the tumor microenvironment.[5]

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental for its application in research and development.

| Property | Value | Source(s) |

| CAS Number | 72120-71-9 | [1] |

| Molecular Formula | C₁₁H₁₁NO₂S | [1] |

| Molecular Weight | 221.28 g/mol | [1] |

| Appearance | Almost white powder | [3] |

| IUPAC Name | (2S)-2-amino-3-(1-benzothiophen-3-yl)propanoic acid | [1] |

| Synonyms | L-3-Benzothienylalanine, 3-BBTA, beta-(3-benzo(b)thienyl)alanine | [1] |

| Melting Point | 280°C | [6] |

Synthesis of this compound

The synthesis of racemic this compound is most effectively achieved through the well-established diethyl acetamidomalonate synthesis.[7] This method involves the alkylation of diethyl acetamidomalonate with a suitable electrophile, followed by hydrolysis and decarboxylation.

Synthesis Workflow

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol

Part 1: Synthesis of 3-Chloromethylbenzo[b]thiophene (Starting Material)

While 3-bromomethylbenzo[b]thiophene is also a suitable starting material, the synthesis of the chloro-derivative is often preferred for its stability. A common method involves the radical chlorination of 3-methylbenzo[b]thiophene. For the purpose of this guide, we will assume the availability of the chloro- or bromo- derivative. A representative synthesis of 3-bromomethyl-7-chlorobenzo[b]thiophene involves reacting 3-methyl-7-chlorobenzo[b]thiophene with N-bromosuccinimide (NBS) in the presence of a radical initiator like benzoyl peroxide in a suitable solvent such as a C6-C8 straight-chain alkane under irradiation.[8][9]

Part 2: Synthesis of Racemic this compound

This protocol is adapted from established procedures for amino acid synthesis using diethyl acetamidomalonate.[7][10][11]

Step 2a: Enolate Formation

-

Reagents and Setup: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a nitrogen inlet, and a magnetic stirrer, add absolute ethanol.

-

Base Preparation: Carefully add sodium metal (1.1 equivalents) in small portions to the absolute ethanol to generate sodium ethoxide. The reaction is exothermic and produces hydrogen gas. Ensure proper ventilation.

-

Addition of Diethyl Acetamidomalonate: Once all the sodium has reacted and the solution has cooled to room temperature, add diethyl acetamidomalonate (1.0 equivalent) dropwise to the sodium ethoxide solution with stirring.

Step 2b: Alkylation

-

Addition of Alkyl Halide: To the resulting enolate solution, add a solution of 3-chloromethylbenzo[b]thiophene (1.0 equivalent) in absolute ethanol dropwise.

-

Reaction: Heat the reaction mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure. Dissolve the residue in water and extract with ethyl acetate. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate to yield the crude alkylated diethyl acetamidomalonate.

Step 3: Hydrolysis and Decarboxylation

-

Reaction Setup: Transfer the crude alkylated product to a round-bottom flask and add 6 M hydrochloric acid.

-

Reflux: Heat the mixture to reflux for 4-16 hours.[11] This step hydrolyzes the ester and amide groups and subsequently decarboxylates the intermediate.

-

Isolation: Cool the reaction mixture to room temperature. The crude amino acid may precipitate. Concentrate the solution under reduced pressure to obtain the crude this compound hydrochloride salt.

Step 4: Purification

-

Neutralization and Crystallization: Dissolve the crude product in a minimal amount of hot water. Adjust the pH to the isoelectric point (typically around pH 5-7) with a suitable base (e.g., ammonium hydroxide) to precipitate the free amino acid.[12]

-

Recrystallization: Cool the solution slowly to room temperature, followed by cooling in an ice bath to maximize crystallization.[13] Collect the crystals by vacuum filtration, wash with cold water, and then a small amount of cold ethanol.

-

Drying: Dry the purified crystals under vacuum.

Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity, purity, and stereochemistry of the synthesized this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expected ¹H NMR (in D₂O):

-

Aromatic Protons (Benzo[b]thiophene): Multiple signals in the range of δ 7.0-8.0 ppm.

-

α-Proton: A triplet or doublet of doublets around δ 3.8-4.2 ppm.

-

β-Protons: Two diastereotopic protons appearing as a multiplet or two separate doublet of doublets in the range of δ 3.0-3.5 ppm.

Expected ¹³C NMR (in D₂O):

-

Carbonyl Carbon: A signal around δ 175-180 ppm.

-

Aromatic Carbons: Multiple signals in the range of δ 120-140 ppm.

-

α-Carbon: A signal around δ 55-60 ppm.

-

β-Carbon: A signal around δ 30-35 ppm.

High-Performance Liquid Chromatography (HPLC)

HPLC is a standard technique for assessing the purity of the final product. For chiral molecules like amino acids, chiral HPLC is necessary to determine the enantiomeric excess if an asymmetric synthesis or resolution was performed.

General HPLC Method for Purity Analysis:

-

Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

-

Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

-

Mobile Phase B: 0.1% TFA in acetonitrile.

-

Gradient: A linear gradient from 5% to 95% B over a specified time.

-

Detection: UV at 220 nm and/or 280 nm.

Chiral HPLC for Enantiomeric Resolution:

For the separation of enantiomers, a chiral stationary phase (CSP) is required. Polysaccharide-based CSPs or those employing chiral crown ethers or ligand-exchange chromatography have been shown to be effective for the separation of underivatized amino acids.[16][17]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound, further confirming its identity.

Expected Mass Spectrum (Electrospray Ionization - ESI):

-

[M+H]⁺: m/z 222.0583 (calculated for C₁₁H₁₂NO₂S⁺).

-

Fragmentation: Common fragmentation pathways for amino acids include the loss of water (H₂O) and the carboxyl group (as CO or COOH).[2][18][19][20]

Biological Activity: Inhibition of Indoleamine 2,3-Dioxygenase (IDO1)

The most significant biological activity of this compound is its role as a competitive inhibitor of IDO1.[4]

Mechanism of IDO1 Inhibition

IDO1 is a heme-containing enzyme that catalyzes the first and rate-limiting step in the catabolism of tryptophan along the kynurenine pathway.[5] In the tumor microenvironment, the upregulation of IDO1 leads to the depletion of tryptophan, an essential amino acid for T-cell proliferation and function, and the accumulation of kynurenine metabolites, which are themselves immunosuppressive.[5] This creates an immune-tolerant environment that allows cancer cells to evade immune surveillance.

This compound, as a structural analogue of tryptophan, competes with the natural substrate for binding to the active site of IDO1.[21] The replacement of the indole nitrogen with a sulfur atom in the benzothiophene ring is a critical modification that allows the molecule to bind to the enzyme but prevents it from being catabolized.[4] This competitive inhibition blocks the enzymatic activity of IDO1, thereby restoring local tryptophan levels and reducing the production of immunosuppressive kynurenine metabolites.

Caption: Mechanism of IDO1 inhibition by this compound.

Potency and Structure-Activity Relationship (SAR)

Studies have shown that β-[3-benzo(b)thienyl]-DL-alanine is a potent competitive inhibitor of indoleamine 2,3-dioxygenase, with a reported inhibitory constant (Ki) in the range of 7-70 µM.[4] The benzothiophene moiety is crucial for this activity. The sulfur atom, being isosteric to the indole NH group, allows for appropriate binding within the hydrophobic active site of IDO1.[22] The planarity and aromaticity of the fused ring system likely contribute to favorable π-stacking interactions within the enzyme's active site. Further modifications to the benzothiophene ring could be explored to enhance potency and selectivity.[22][23]

In Vitro IDO1 Inhibition Assay Protocol

A common method to assess the inhibitory activity of compounds against IDO1 is a cell-based assay that measures the production of kynurenine.[24][25]

-

Cell Culture: Human cancer cell lines that express IDO1 upon stimulation, such as SKOV-3 ovarian cancer cells, are cultured in appropriate media.[24]

-

IDO1 Induction: The cells are treated with interferon-gamma (IFN-γ) to induce the expression of the IDO1 enzyme.[24]

-

Inhibitor Treatment: The cells are then treated with varying concentrations of this compound.

-

Kynurenine Measurement: After an incubation period, the cell culture supernatant is collected. The concentration of kynurenine is determined, often through a colorimetric assay involving p-dimethylaminobenzaldehyde (p-DMAB), which forms a yellow product with kynurenine that can be measured spectrophotometrically at approximately 480 nm.[25] Alternatively, more sensitive methods like HPLC or LC-MS/MS can be used.[25]

-

Data Analysis: The percentage of IDO1 inhibition is calculated for each concentration of the inhibitor, and the IC₅₀ value (the concentration of inhibitor required to reduce IDO1 activity by 50%) is determined by plotting the inhibition data against the inhibitor concentration.[26][27]

Applications and Future Perspectives

This compound serves as a valuable research tool and a promising lead compound in drug discovery.

-

Biochemical Research: As a tryptophan analogue and IDO1 inhibitor, it is instrumental in studying the kynurenine pathway and its role in immune regulation and disease.[3]

-

Drug Development: Its ability to inhibit IDO1 makes it a scaffold of interest for the development of novel cancer immunotherapies.[3] Combination therapies with checkpoint inhibitors are a particularly promising avenue of investigation.

-

Peptide Synthesis: The incorporation of this unnatural amino acid into peptides can lead to novel peptidomimetics with enhanced stability and biological activity.

Future research will likely focus on the asymmetric synthesis of the pure L-enantiomer to enhance its biological activity, as enzymes are stereospecific. Furthermore, detailed structure-activity relationship studies will be crucial for the rational design of more potent and selective IDO1 inhibitors based on the benzothiophene scaffold.

Conclusion

This compound is a multifaceted molecule with significant potential in both fundamental research and therapeutic development. Its straightforward synthesis, coupled with its potent and well-characterized inhibitory activity against IDO1, positions it as a key compound for scientists working to unravel the complexities of the tumor microenvironment and develop next-generation cancer immunotherapies. This guide provides the foundational knowledge and practical protocols to facilitate further exploration and application of this important tryptophan analogue.

References

- BenchChem. (2025).

- Wikipedia. (2023).

- University of Calgary. (n.d.). Ch27 : Synthesis of amino acids.

- BenchChem. (2025). A Technical Guide to the Diethyl Acetamidomalonate Mechanism in α-Amino Acid Synthesis. BenchChem.

- Lin, C., et al. (2019).

- MtoZ Biolabs. (n.d.).

- BenchChem. (2025). Application Notes: Hydrolysis and Decarboxylation of Substituted Diethyl Acetamidomalonate for α-Amino Acid Synthesis. BenchChem.

- LookChem. (n.d.). This compound.

- Cheong, J. E., & Sun, L. (2017). Indoleamine 2, 3-dioxygenase 1 inhibitory compounds from natural sources. Frontiers in Pharmacology, 8, 97.

- PubChem. (n.d.). This compound.

- Chem-Impex. (n.d.). 3-(3-Benzothienyl)-L-alanine.

- Cady, S. G., & Sono, M. (1991). 1-methyl-DL-tryptophan, beta-(3-benzofuranyl)-DL-alanine (the oxygen analog of tryptophan), and beta-[3-benzo(b)thienyl]-DL-alanine (the sulfur analog of tryptophan) are competitive inhibitors for indoleamine 2,3-dioxygenase. Archives of Biochemistry and Biophysics, 291(2), 326–333.

- BPS Bioscience. (n.d.). IDO1 Inhibitor Mechanism of Action Assay Kit.

- Königs, S., & Fales, H. M. (2011). Reference of fragmentation data of single amino acids prepared by electrospray. Biomacromolecular Mass Spectrometry, 2(3), 211-220.

- Butterworth, S., et al. (2021). Design, synthesis and evaluation of tryptophan analogues as tool compounds to study IDO1 activity. RSC Chemical Biology, 2(5), 1368-1376.

- Kaper, T., et al. (2018).

- Sigma-Aldrich. (n.d.). Indoleamine 2,3-Dioxygenase 1 (IDO1) Activity (MAK356).

- Zhai, L., et al. (2017). Quantification of IDO1 enzyme activity in normal and malignant tissues. Methods in Enzymology, 595, 129-141.

- Google Patents. (2021). CN113480517A - Synthetic method of 3-bromomethyl-7-chlorobenzo[b]thiophene.

- ResearchGate. (n.d.). Ionization (MS 1) and fragmentation (MS 2) of each amino acid in tandem....

- BenchChem. (n.d.). Benzo[b]thiophene-3-methanol, 7-chloro- | 142181-53-1.

- Wagner, J., et al. (1987). Chiral separation of enantiomers of substituted alpha- and beta-alanine and gamma-aminobutyric acid analogues by gas chromatography and high-performance liquid chromatography.

- GEA. (n.d.).

- ChemicalBook. (n.d.). L-Tryptophan(73-22-3) 1H NMR spectrum.

- BioVision. (n.d.). Indoleamine 2,3-Dioxygenase 1 (IDO1) Inhibitor Screening Kit.

- Google Patents. (1992).

- Deming, T. J., & Curtin, S. A. (2010). General Method for Purification of r-Amino acid-N-carboxyanhydrides Using Flash Chromatography. Biomacromolecules, 11(12), 3669–3673.

- Sugimoto, H., et al. (2014). Crystal Structures and Structure–Activity Relationships of Imidazothiazole Derivatives as IDO1 Inhibitors. ACS Medicinal Chemistry Letters, 5(10), 1119–1123.

- WIPO Patentscope. (2023). WO/2023/004964 METHOD FOR SYNTHESIZING 3-BROMOMETHYL-7-CHLOROBENZO[B]THIOPHENE.

- ACS Publications. (n.d.).

- Biological Magnetic Resonance Bank. (n.d.). BMRB entry bmse000050 - L-Tryptophan.

- Al-Zoubi, R. M., et al. (2021). Synthesis and Evaluation of 3-Halobenzo[b]thiophenes as Potential Antibacterial and Antifungal Agents. Molecules, 26(25), 7809.

- University of Calgary. (n.d.). Ch27 : Synthesis of amino acids.

- ResearchGate. (2025). Visible‐Light‐Mediated Synthesis of 3‐Chlorobenzo[b]thiophenes Using Polychloromethanes as Solvent and Halogen Source.

- Li, Y., et al. (2020). Inhibition Mechanism of Indoleamine 2, 3-Dioxygenase 1 (IDO1)

- ResearchGate. (n.d.).

- Yakhak Hoeji. (2021).

- Mahidol University. (n.d.).

- University of Massachusetts Boston. (n.d.).

- AVESİS. (2022).

- ResearchGate. (2025).

- Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000929).

- Sigma-Aldrich. (n.d.).

- ResearchGate. (n.d.).

- PubMed. (2023). Imidazo[2,1-b]thiazole based indoleamine-2,3-dioxygenase 1 (IDO1)

- ResearchGate. (n.d.). Chemical structures of clinical IDO1 inhibitors Biochemical (IC50....

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Amino acids [medizin.uni-muenster.de]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. Design, synthesis and evaluation of tryptophan analogues as tool compounds to study IDO1 activity - RSC Chemical Biology (RSC Publishing) DOI:10.1039/D0CB00209G [pubs.rsc.org]

- 5. hmdb.ca [hmdb.ca]

- 6. quora.com [quora.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. CN113480517A - Synthetic method of 3-bromomethyl-7-chlorobenzo [ b ] thiophene - Google Patents [patents.google.com]

- 9. WIPO - Search International and National Patent Collections [patentscope.wipo.int]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. US5118815A - Method for crystallization of amino acids - Google Patents [patents.google.com]

- 13. people.chem.umass.edu [people.chem.umass.edu]

- 14. L-Tryptophan(73-22-3) 1H NMR [m.chemicalbook.com]

- 15. bmse000050 L-Tryptophan at BMRB [bmrb.io]

- 16. Chiral separation of enantiomers of substituted alpha- and beta-alanine and gamma-aminobutyric acid analogues by gas chromatography and high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. sigmaaldrich.com [sigmaaldrich.com]

- 18. Revisiting Fragmentation Reactions of Protonated α-Amino Acids by High-Resolution Electrospray Ionization Tandem Mass Spectrometry with Collision-Induced Dissociation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. What Is Fragmentation Analysis in Mass Spectrometry? | MtoZ Biolabs [mtoz-biolabs.com]

- 20. researchgate.net [researchgate.net]

- 21. Design, synthesis and evaluation of tryptophan analogues as tool compounds to study IDO1 activity - RSC Chemical Biology (RSC Publishing) [pubs.rsc.org]

- 22. Crystal Structures and Structure–Activity Relationships of Imidazothiazole Derivatives as IDO1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Imidazo[2,1-b]thiazole based indoleamine-2,3-dioxygenase 1 (IDO1) inhibitor: Structure based design, synthesis, bio-evaluation and docking studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Cell based functional assays for IDO1 inhibitor screening and characterization - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Quantification of IDO1 enzyme activity in normal and malignant tissues - PMC [pmc.ncbi.nlm.nih.gov]

- 26. researchgate.net [researchgate.net]

- 27. researchgate.net [researchgate.net]

3-(3-Benzo(b)thienyl)alanine molecular weight and formula

An In-depth Technical Guide to 3-(3-Benzo(b)thienyl)alanine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of this compound, a non-canonical amino acid of significant interest in medicinal chemistry, biochemical research, and materials science. As a structural analog of tryptophan, this compound serves as a versatile building block for novel therapeutics and a powerful probe for studying enzymatic pathways. This document details its fundamental physicochemical properties, outlines robust synthetic and analytical methodologies, and explores its key applications, with a focus on peptide synthesis and enzyme inhibition. The protocols and explanations herein are designed to provide researchers with the foundational knowledge required to effectively utilize this compound in their work.

Introduction: A Unique Tryptophan Analog

This compound is an aromatic alpha-amino acid characterized by a benzothiophene moiety attached to the alanine backbone. This bicyclic system, where a thiophene ring is fused to a benzene ring, replaces the indole group of the natural amino acid tryptophan[1]. This substitution imparts unique electronic and steric properties, making it a valuable tool for probing biological systems and a key component in the design of novel bioactive molecules.

The L-enantiomer, (S)-2-Amino-3-(benzo[b]thiophen-3-yl)propanoic acid, is compatible with biological systems that preferentially recognize L-amino acids, allowing for its incorporation into peptides[2]. Its D-enantiomer and the racemic DL-mixture also find utility in various research contexts[1][3]. The compound's applications are diverse, ranging from its use as a building block in the synthesis of peptidomimetics for neurological disorders to its function as a competitive inhibitor of key metabolic enzymes like indoleamine 2,3-dioxygenase (IDO)[1][3][4].

Core Physicochemical Properties

The foundational step in utilizing any chemical entity is a thorough understanding of its physical and chemical characteristics. This compound is distinguished by its benzothiophene side chain, which dictates its interactions and reactivity.

Quantitative Data Summary

The key identifying and physical properties of this compound and its common stereoisomers are summarized below for rapid reference.

| Property | Value | Source(s) |

| Molecular Formula | C₁₁H₁₁NO₂S | [4][5][6] |

| Molecular Weight | 221.28 g/mol | [5][6] |

| IUPAC Name (L-form) | (2S)-2-amino-3-(1-benzothiophen-3-yl)propanoic acid | [5] |

| Common Synonyms | 3-Bbta, β-(Benzothien-3-yl)-DL-alanine, Thiotryptophan | [5] |

| Appearance | Almost white powder | [3][4] |

| CAS Number (DL-form) | 1956-23-6 | [5][6] |

| CAS Number (L-form) | 72120-71-9 | [4][5][7] |

| CAS Number (D-form) | 111139-55-0 | [3] |

| Melting Point (DL-form) | ~280°C | |

| Melting Point (D-form) | 236-240°C | [3] |

| Storage Conditions | 0-8°C or Room Temperature | [3][4][6] |

Synthesis and Chiral Resolution

The synthesis of this compound is a critical process for its application in research. The most established route involves a malonic ester synthesis, which provides a reliable method for constructing the amino acid backbone. Subsequently, chiral resolution is necessary to isolate the desired D- or L-enantiomer for stereospecific applications.

General Synthetic Workflow: Malonic Ester Synthesis

A prevalent and effective method for preparing the racemic mixture of this compound is through the condensation of diethyl acetamidomalonate with 3-chloromethylbenzo[b]thiophene[8][9]. This classical approach is favored for its reliability and scalability. The causality of the workflow is as follows:

-

Deprotonation: A strong base (e.g., sodium ethoxide) removes the acidic proton from the central carbon of diethyl acetamidomalonate, generating a stabilized nucleophilic enolate.

-

Nucleophilic Substitution (Alkylation): The enolate attacks the electrophilic carbon of 3-chloromethylbenzo[b]thiophene in an Sₙ2 reaction, displacing the chloride and forming the C-C bond that links the side chain to the amino acid precursor.

-

Hydrolysis and Decarboxylation: Subsequent treatment with strong acid or base hydrolyzes both the ester and amide functionalities. The resulting malonic acid derivative is unstable and readily undergoes decarboxylation upon heating, yielding the final racemic amino acid[8][9].

Caption: General workflow for the synthesis and resolution of this compound.

Protocol: Enzymatic Resolution of DL-Amino Acid

Obtaining enantiomerically pure material is paramount for drug development and biochemical studies. Enzymatic resolution is a highly efficient method for separating the D- and L-forms. The protocol below is based on methodologies described in the literature[8].

Principle: This protocol relies on the stereospecificity of an enzyme (e.g., an acylase) that will selectively hydrolyze the N-acetyl group from the L-amino acid, leaving the N-acetyl-D-amino acid untouched. The resulting free L-amino acid and the acetylated D-amino acid have different physical properties (e.g., solubility), allowing for their separation.

Step-by-Step Methodology:

-

N-Acetylation: The synthesized DL-3-(3-Benzo(b)thienyl)alanine is first treated with acetic anhydride to produce N-acetyl-DL-3-(3-Benzo(b)thienyl)alanine. This step is crucial as the N-acetyl group serves as the substrate for the resolving enzyme.

-

Enzymatic Hydrolysis: The N-acetyl-DL-amino acid is dissolved in a buffered aqueous solution. The pH is adjusted to the optimal range for the chosen acylase. The enzyme is added, and the mixture is incubated. The enzyme will selectively catalyze the hydrolysis of N-acetyl-L-3-(3-Benzo(b)thienyl)alanine to L-3-(3-Benzo(b)thienyl)alanine.

-

Separation: After the reaction is complete, the mixture will contain the free L-amino acid and the unreacted N-acetyl-D-amino acid. The difference in their solubility at a specific pH allows for separation via fractional crystallization or chromatography.

-

Hydrolysis of D-form: The isolated N-acetyl-D-amino acid can then be subjected to acidic hydrolysis to remove the acetyl group, yielding the pure D-amino acid[8].

-

Purity Assessment: The optical purity of the separated enantiomers must be validated. This is typically achieved using chiral High-Performance Liquid Chromatography (HPLC)[8].

Key Applications in Scientific Research

The unique structure of this compound makes it a valuable compound in several areas of advanced scientific research.

Drug Discovery and Peptide Synthesis

As a non-canonical amino acid, it is a key building block in peptide synthesis and medicinal chemistry[10]. Its incorporation into peptide sequences can enhance metabolic stability, modulate receptor binding affinity, and introduce novel structural constraints. Researchers have explored its use in developing therapeutics for neurological disorders and in creating anti-inflammatory agents[3][4]. The Boc-protected version, Boc-3-(3-benzothienyl)-L-alanine, is particularly useful in solid-phase peptide synthesis due to the stability of the Boc protecting group and its straightforward removal[10].

Enzyme Inhibition: A Tryptophan Antagonist

One of the most significant applications is its role as a competitive inhibitor of indoleamine 2,3-dioxygenase (IDO)[1]. IDO is an enzyme that catabolizes tryptophan, and its overexpression is a known immunosuppressive mechanism in many cancers.

Mechanism of Action: this compound mimics the natural substrate, tryptophan, and binds to the active site of the IDO enzyme. However, the replacement of the indole nitrogen with a sulfur atom prevents the catalytic dioxygenation from occurring[1]. This competitive binding blocks tryptophan from accessing the active site, thereby inhibiting the enzyme's function and preventing tryptophan depletion. This makes it a valuable research tool for studying the kynurenine pathway and a lead structure for the development of IDO inhibitors as cancer immunotherapeutics.

Caption: Competitive inhibition of the IDO enzyme by this compound.

Materials Science and Antimicrobial Research

Beyond pharmaceuticals, this compound is being explored in materials science for synthesizing advanced polymers and functional materials where its aromatic, sulfur-containing side chain can impart unique optical or electrical properties[4][10]. Additionally, some studies have highlighted its potential antimicrobial properties against various bacterial and fungal strains, opening another avenue for therapeutic investigation[2].

Conclusion

This compound is far more than a simple catalog chemical. It is a strategically designed molecule that serves as a powerful tool for chemists and biologists. Its well-defined physicochemical properties, established synthetic routes, and, most importantly, its diverse applications in drug discovery and as a biochemical probe underscore its value. From constructing novel peptides to inhibiting critical cancer-related enzymes, this tryptophan analog provides a robust platform for innovation. This guide serves as a foundational resource to empower researchers to confidently integrate this compound into their experimental designs.

References

- This compound. LookChem. [Link]

- Synthesis of 3-(3-pyridyl)- and 3-(3-benzo[b]thienyl)-D-alanine. PubMed. [Link]

- This compound | C11H11NO2S | CID 150953. PubChem - NIH. [Link]

- Synthesis of 3‐(3‐pyridyl)‐ and 3‐(3‐benzo[b]thienyl)‐D‐alanine.

- 3-Benzothienyl-L-alanine | CAS 72120-71-9. P212121 Store. [Link]

- 3-(3-Benzothienyl)-D-alanine | C11H11NO2S | CID 854045. PubChem - NIH. [Link]

- DL-alanine (the sulfur analog of tryptophan) are competitive inhibitors for indoleamine 2,3-dioxygenase. PubMed. [Link]

Sources

- 1. 1-Methyl-DL-tryptophan, beta-(3-benzofuranyl)-DL-alanine (the oxygen analog of tryptophan), and beta-[3-benzo(b)thienyl]-DL-alanine (the sulfur analog of tryptophan) are competitive inhibitors for indoleamine 2,3-dioxygenase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. chemimpex.com [chemimpex.com]

- 4. chemimpex.com [chemimpex.com]

- 5. This compound | C11H11NO2S | CID 150953 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound | 1956-23-6 [chemicalbook.com]

- 7. store.p212121.com [store.p212121.com]

- 8. Synthesis of 3-(3-pyridyl)- and 3-(3-benzo[b]thienyl)-D-alanine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. chemimpex.com [chemimpex.com]

An In-Depth Technical Guide to (S)-2-Amino-3-(benzo[b]thiophen-3-yl)propanoic Acid: Structure, Synthesis, and Biological Significance

This guide provides a comprehensive technical overview of (S)-2-Amino-3-(benzo[b]thiophen-3-yl)propanoic acid, a non-proteinogenic amino acid of significant interest in medicinal chemistry and drug discovery. We will delve into its chemical structure, stereochemistry, and physicochemical properties. Furthermore, this document will detail a validated synthetic pathway for its enantioselective preparation and explore its biological activity, with a focus on its role as an inhibitor of tryptophan hydroxylase. This guide is intended for researchers, scientists, and professionals in the field of drug development who require a deep understanding of this molecule's characteristics and potential applications.

Molecular Structure and Physicochemical Properties

(S)-2-Amino-3-(benzo[b]thiophen-3-yl)propanoic acid, also known as L-3-Benzothienylalanine, is a derivative of the amino acid alanine. Its structure is characterized by the substitution of a hydrogen atom at the β-carbon with a benzo[b]thiophene moiety attached at the 3-position. The "(S)" designation in its name refers to the specific stereochemical configuration at the α-carbon, which is crucial for its biological activity.

Chemical Structure

The chemical structure of (S)-2-Amino-3-(benzo[b]thiophen-3-yl)propanoic acid is depicted below. The molecule consists of a chiral α-carbon bonded to an amino group, a carboxylic acid group, a hydrogen atom, and a methylene group which is in turn attached to the benzo[b]thiophene ring system.

Figure 1: Chemical structure of (S)-2-Amino-3-(benzo[b]thiophen-3-yl)propanoic acid.

Physicochemical Properties

A summary of the key physicochemical properties of (S)-2-Amino-3-(benzo[b]thiophen-3-yl)propanoic acid is provided in the table below. These properties are essential for its handling, formulation, and application in various experimental settings.

| Property | Value | Reference |

| IUPAC Name | (2S)-2-amino-3-(1-benzothiophen-3-yl)propanoic acid | [1] |

| Synonyms | L-3-Benzothienylalanine, H-L-Ala(3-benzothienyl)-OH, 3-(3-Benzo[b]thienyl)-L-alanine | [1][2][3] |

| CAS Number | 72120-71-9 | [1][2][3] |

| Molecular Formula | C₁₁H₁₁NO₂S | [1][2][3] |

| Molecular Weight | 221.28 g/mol | [1] |

| Appearance | Almost white powder | [2] |

| Optical Rotation | -28.0 to -29.0° (c=1 in Acetic Acid) | [2] |

| Purity | ≥98.5% | [2][3] |

| Storage | 0-8°C | [2] |

Enantioselective Synthesis

The stereospecific synthesis of (S)-2-Amino-3-(benzo[b]thiophen-3-yl)propanoic acid is critical for its application in biological systems, as the enantiomeric purity directly influences its efficacy and selectivity. While several methods exist for the synthesis of the racemic mixture, this guide focuses on an enzymatic resolution approach to obtain the desired (S)-enantiomer. This method provides high optical purity and is a well-established technique in the synthesis of chiral amino acids.

Synthetic Strategy Overview

The overall synthetic strategy involves the initial preparation of the racemic N-acetyl amino acid, followed by enzymatic resolution using an aminoacylase enzyme. The enzyme selectively hydrolyzes the N-acetyl group from the L-enantiomer, allowing for the separation of the desired L-amino acid from the unreacted N-acetyl-D-amino acid.

Figure 2: Workflow for the enantioselective synthesis of (S)-2-Amino-3-(benzo[b]thiophen-3-yl)propanoic acid.

Detailed Experimental Protocol

This protocol is adapted from established methods for the synthesis of related amino acids and should be performed by trained chemists in a well-ventilated fume hood.[4][5]

Part 1: Synthesis of DL-3-(Benzo[b]thiophen-3-yl)alanine

-

Condensation: To a solution of sodium ethoxide, prepared from sodium (1 equivalent) in absolute ethanol, add diethyl acetamidomalonate (1 equivalent). Stir the mixture at room temperature for 30 minutes.

-

Add 3-(chloromethyl)benzo[b]thiophene (1 equivalent) dropwise to the reaction mixture.

-

Reflux the mixture for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture and filter to remove the precipitated sodium chloride.

-

Evaporate the solvent under reduced pressure to obtain the crude diethyl 2-acetamido-2-(benzo[b]thiophen-3-ylmethyl)malonate.

-

Hydrolysis and Decarboxylation: Reflux the crude product with an excess of 6M hydrochloric acid for 8-12 hours.

-

Cool the reaction mixture to room temperature and neutralize with a concentrated ammonium hydroxide solution to precipitate the racemic amino acid.

-

Filter the precipitate, wash with cold water and then ethanol, and dry under vacuum to yield DL-2-Amino-3-(benzo[b]thiophen-3-yl)propanoic acid.

Part 2: Enzymatic Resolution

-

Acetylation: Suspend the racemic amino acid in a mixture of acetic anhydride and glacial acetic acid. Heat the mixture at 100°C for 1 hour.

-

Cool the reaction mixture and pour it into ice-water. The N-acetyl derivative will precipitate.

-

Filter the precipitate, wash with cold water, and dry to obtain DL-N-Acetyl-3-(benzo[b]thiophen-3-yl)alanine.

-

Enzymatic Hydrolysis: Dissolve the racemic N-acetyl amino acid in water and adjust the pH to 7.5 with a dilute lithium hydroxide solution.

-

Add aminoacylase (from Aspergillus sp.) to the solution.

-

Incubate the mixture at 37°C for 24-48 hours, maintaining the pH at 7.5 by the periodic addition of lithium hydroxide.

-

Monitor the progress of the resolution by measuring the optical rotation of the solution.

-

Separation: After the reaction is complete, acidify the solution to pH 5 with acetic acid. The unreacted N-acetyl-D-amino acid will precipitate.

-

Filter off the precipitate. The filtrate contains the desired L-amino acid.

-

Purification: Apply the filtrate to a Dowex-50 (H⁺ form) ion-exchange column.

-

Wash the column with water to remove any remaining impurities.

-

Elute the L-amino acid with a dilute ammonium hydroxide solution.

-

Evaporate the eluate to dryness under reduced pressure to obtain pure (S)-2-Amino-3-(benzo[b]thiophen-3-yl)propanoic acid.

Spectroscopic and Analytical Characterization

Thorough characterization is essential to confirm the identity and purity of the synthesized (S)-2-Amino-3-(benzo[b]thiophen-3-yl)propanoic acid. While a complete set of publicly available spectra for this specific compound is limited, the following are the expected key features based on its structure and data from closely related compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the benzo[b]thiophene ring, typically in the range of 7.0-8.0 ppm. The α-proton will appear as a multiplet, and the β-protons will be diastereotopic and appear as a multiplet. The protons of the amino and carboxylic acid groups will be exchangeable with D₂O.

-

¹³C NMR: The carbon NMR spectrum will display signals for the carbonyl carbon of the carboxylic acid (around 170-180 ppm), the carbons of the benzo[b]thiophene ring (in the aromatic region of 120-140 ppm), the α-carbon, and the β-carbon.

Mass Spectrometry (MS)

Mass spectrometry is a crucial tool for confirming the molecular weight of the compound. For (S)-2-Amino-3-(benzo[b]thiophen-3-yl)propanoic acid, the expected molecular ion peak [M+H]⁺ would be at m/z 222.0583, corresponding to the molecular formula C₁₁H₁₂NO₂S⁺.

Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands for the functional groups present in the molecule. These include:

-

A broad O-H stretch from the carboxylic acid group (around 2500-3300 cm⁻¹).

-

An N-H stretch from the amino group (around 3000-3300 cm⁻¹).

-

A C=O stretch from the carboxylic acid group (around 1700-1725 cm⁻¹).

-

C-H stretches from the aromatic and aliphatic portions of the molecule.

Biological Activity and Mechanism of Action

(S)-2-Amino-3-(benzo[b]thiophen-3-yl)propanoic acid is recognized for its role as an inhibitor of tryptophan hydroxylase (TPH), the rate-limiting enzyme in the biosynthesis of serotonin (5-hydroxytryptamine, 5-HT).[6][7] There are two isoforms of TPH: TPH1, found predominantly in the periphery (e.g., the gut), and TPH2, which is the primary isoform in the central nervous system.

Inhibition of Tryptophan Hydroxylase

As an analog of the natural substrate L-tryptophan, (S)-2-Amino-3-(benzo[b]thiophen-3-yl)propanoic acid can act as a competitive inhibitor of TPH. By binding to the active site of the enzyme, it prevents the conversion of tryptophan to 5-hydroxytryptophan, thereby reducing the overall synthesis of serotonin.

Figure 3: Mechanism of tryptophan hydroxylase inhibition.

Therapeutic Potential

The ability of (S)-2-Amino-3-(benzo[b]thiophen-3-yl)propanoic acid to inhibit TPH, particularly TPH1 in the periphery, makes it a valuable lead compound for the development of therapeutics for disorders characterized by excessive serotonin production. These conditions include carcinoid syndrome, irritable bowel syndrome (IBS), and other gastrointestinal motility disorders.[6][8] Its structural similarity to amino acid neurotransmitters also suggests its potential in targeting neurological disorders, particularly those involving the serotonin and dopamine pathways.[8][9]

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling (S)-2-Amino-3-(benzo[b]thiophen-3-yl)propanoic acid.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

-

Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust. Avoid contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place, away from incompatible materials such as strong oxidizing agents.[10][11]

-

Disposal: Dispose of in accordance with local, state, and federal regulations.

Conclusion

(S)-2-Amino-3-(benzo[b]thiophen-3-yl)propanoic acid is a chiral building block with significant potential in drug discovery and development. Its well-defined structure and stereochemistry, coupled with its activity as a tryptophan hydroxylase inhibitor, make it a molecule of interest for researchers targeting a range of therapeutic areas. This guide has provided a comprehensive overview of its properties, a detailed synthetic protocol, and an exploration of its biological significance, serving as a valuable resource for the scientific community.

References

- Apollo Scientific. (2023, October 16).

- MySkinRecipes. (n.d.). (S)-2-Amino-3-(benzo[b]thiophen-3-yl)propanoic acid hydrochloride.

- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 150953, 3-(3-Benzo(b)thienyl)alanine.

- PlumX. (n.d.). Enantioselective synthesis of Fmoc- l -3-(2-benzothienyl)alanine (2-BtAla) via diastereoselective alkylation of a glycine equivalent.

- Chem-Impex. (n.d.). Fmoc-3-benzothienyl-L-alanine.

- Chem-Impex. (n.d.). 3-(3-Benzothienyl)-L-alanine.

- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 854045, 3-(3-Benzothienyl)-D-alanine.

- Arrighi, F. (2024).

- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 150953, this compound.

- ResearchGate. (n.d.). Synthesis of 3‐(3‐pyridyl)‐ and 3‐(3‐benzo[b]thienyl)‐D‐alanine.

- MySkinRecipes. (n.d.). (S)-2-Amino-3-(benzo[b]thiophen-3-yl)propanoic acid hydrochloride.

- Rao, P. N., Burdett, J. E., Jr, Cessac, J. W., DiNunno, C. M., Peterson, D. M., & Kim, H. K. (1987). Synthesis of 3-(3-pyridyl)- and 3-(3-benzo[b]thienyl)-D-alanine. International journal of peptide and protein research, 29(1), 118–125.

- Liu, S., et al. (2008). Discovery and Characterization of Novel Tryptophan Hydroxylase Inhibitors That Selectively Inhibit Serotonin Synthesis in the Gastrointestinal Tract. Journal of Pharmacology and Experimental Therapeutics, 325(1), 47-55.

- M. M., P. P., & D. S. (n.d.).

- MySkinRecipes. (n.d.). (S)-2-Amino-3-(benzo[b]thiophen-3-yl)propanoic acid hydrochloride.

- Indian Academy of Sciences. (2018, August 11). Synthesis and biological evaluation of novel benzothiophene derivatives.

- Frontiers. (n.d.). Identification of a Novel Allosteric Inhibitory Site on Tryptophan Hydroxylase 1 Enabling Unprecedented Selectivity Over all Related Hydroxylases.

- ACS Publications. (n.d.). Discovery of 2-(2-Oxo-1-phenyl-5-pyridin-2-yl-1,2-dihydropyridin-3-yl)benzonitrile (Perampanel): A Novel, Noncompetitive α-Amino-3-hydroxy-5-methyl-4-isoxazolepropanoic Acid (AMPA) Receptor Antagonist.

- Cativiela, C., & Díaz-de-Villegas, M. D. (2000). Stereoselective synthesis of α-amino acids. Tetrahedron: Asymmetry, 11(3), 645-732.

- ResearchGate. (n.d.). Discovery and Characterization of Novel Tryptophan Hydroxylase Inhibitors That Selectively Inhibit Serotonin Synthesis in the Gastrointestinal Tract.

- CORE. (n.d.). 1H and 13C NMR spectra of 3-S-Alkyl-N-Phenyl 1,4-phenylenediamines and their cyclization products, 2H-1,4-benzothiazin-3(4H)-o.

- G. Toth, et al. (1998). A novel 3-step enantioselective synthesis of pyrenylalanine with subsequent incorporation into opioid, CCK, and melanotropin ligands. Journal of Peptide Research, 51(5), 408-415.

- Haavik, J., et al. (2020). Inhibition of Tryptophan Hydroxylases and Monoamine Oxidase-A by the Proton Pump Inhibitor, Omeprazole—In Vitro and In Vivo Investigations. Frontiers in Pharmacology, 11, 596463.

- ResearchGate. (n.d.). Enantioselective Synthesis of 1,3-Benzothiazine Derivatives: An Organocatalytic Chemoselective Approach.

- ResearchGate. (n.d.). FTIR spectrum of L-alanine in its original form.

Sources

- 1. (S)-2-amino-3-(thiophen-2-yl)propanoic acid hydrochloride | C7H10ClNO2S | CID 53487085 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemimpex.com [chemimpex.com]

- 3. scbt.com [scbt.com]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis of 3-(3-pyridyl)- and 3-(3-benzo[b]thienyl)-D-alanine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Discovery and characterization of a novel tryptophan hydroxylase 1 inhibitor as a prodrug - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. frontiersin.org [frontiersin.org]

- 8. (S)-2-Amino-3-(benzo[b]thiophen-3-yl)propanoic acid hydrochloride [myskinrecipes.com]

- 9. plu.mx [plu.mx]

- 10. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 11. peptide.com [peptide.com]

An In-depth Technical Guide to the Biological Activity of 3-(3-Benzo(b)thienyl)alanine

Introduction: Unveiling a Tryptophan Analogue with Therapeutic Potential

3-(3-Benzo(b)thienyl)alanine (BTA) is a synthetic amino acid that has garnered significant interest within the scientific community for its diverse biological activities. Structurally, it is a tryptophan analogue where the indole nitrogen of tryptophan is replaced by a sulfur atom within a benzo[b]thiophene ring system. This subtle yet significant structural modification imparts unique physicochemical properties that translate into a fascinating pharmacological profile, positioning BTA as a valuable tool for researchers in drug discovery and chemical biology.

This technical guide provides a comprehensive overview of the known biological activities of this compound, delving into its mechanisms of action as an enzyme inhibitor, its potential as an antimicrobial and anticancer agent, and its utility in protein engineering. We will explore the causality behind experimental designs and provide detailed protocols to empower researchers to further investigate the therapeutic promise of this intriguing molecule.

I. Synthesis and Chiral Resolution: Foundational Steps for Biological Investigation

The biological activity of amino acids is intrinsically linked to their stereochemistry. Therefore, the synthesis and subsequent resolution of the L- and D-enantiomers of this compound are critical preliminary steps for any meaningful biological evaluation.

A common synthetic route involves the condensation of 3-chloromethylbenzo[b]thiophene with diethyl acetamidomalonate, followed by hydrolysis and decarboxylation to yield the racemic mixture (DL-BTA)[1][2]. Enzymatic resolution is a highly effective method to separate the enantiomers. For instance, the DL-amino acid ethyl ester can be treated with an enzyme like subtilisin, which selectively hydrolyzes the L-enantiomer's ester, allowing for the separation of the N-acetyl-L-amino acid from the unreacted D-amino acid derivative[1][2]. Subsequent acidic hydrolysis yields the respective pure L- and D-enantiomers.

Experimental Protocol: Synthesis and Enzymatic Resolution of this compound

Part A: Synthesis of DL-3-(3-Benzo(b)thienyl)alanine

-

Condensation: React 3-chloromethylbenzo[b]thiophene with a slight molar excess of diethyl acetamidomalonate in the presence of a base (e.g., sodium ethoxide) in a suitable solvent like absolute ethanol. Reflux the mixture for several hours to ensure complete reaction.

-

Hydrolysis & Decarboxylation: To the resulting product, add a solution of sodium hydroxide and reflux to hydrolyze the ester and acetamido groups. Subsequently, acidify the reaction mixture with a strong acid (e.g., HCl) and heat to induce decarboxylation, yielding DL-3-(3-Benzo(b)thienyl)alanine.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as aqueous ethanol.

Part B: Enzymatic Resolution of DL-3-(3-Benzo(b)thienyl)alanine Ethyl Ester

-

Esterification: Convert the purified DL-BTA to its ethyl ester derivative using standard esterification methods (e.g., reaction with ethanol in the presence of a catalytic amount of strong acid).

-

Enzymatic Hydrolysis: Dissolve the DL-BTA ethyl ester in a buffered aqueous solution (e.g., phosphate buffer, pH 7.5). Add subtilisin and incubate the mixture at a controlled temperature (e.g., 37°C) with gentle agitation. Monitor the reaction progress by HPLC.

-

Separation: Once the reaction reaches approximately 50% completion, stop the reaction by adjusting the pH. Extract the unreacted D-BTA ethyl ester with an organic solvent (e.g., ethyl acetate). The aqueous layer will contain the N-acetyl-L-BTA.

-

Hydrolysis of Enantiomers:

-

L-Enantiomer: Acidify the aqueous layer containing N-acetyl-L-BTA and reflux to hydrolyze the acetyl group, yielding L-3-(3-Benzo(b)thienyl)alanine.

-

D-Enantiomer: Hydrolyze the extracted D-BTA ethyl ester under acidic conditions to obtain D-3-(3-Benzo(b)thienyl)alanine.

-

-

Purity Assessment: The optical purity of the resolved enantiomers should be confirmed using chiral HPLC analysis.

II. Enzyme Inhibition: A Tryptophan Mimic Disrupting Key Metabolic Pathways

As a structural analogue of tryptophan, this compound can act as a competitive inhibitor of enzymes that utilize tryptophan as a substrate. This mimicry is the basis for some of its most well-characterized biological activities.

A. Inhibition of Indoleamine 2,3-Dioxygenase (IDO)

Indoleamine 2,3-dioxygenase (IDO) is a heme-containing enzyme that catalyzes the initial and rate-limiting step in the catabolism of tryptophan along the kynurenine pathway. IDO is a key regulator of immune responses, and its overexpression in many cancers contributes to an immunosuppressive tumor microenvironment.

3-(3-Benzo(b)thienyl)-DL-alanine has been identified as a potent competitive inhibitor of rabbit small intestinal indoleamine 2,3-dioxygenase[3]. The replacement of the indole nitrogen with sulfur does not prevent its binding to the active site of the enzyme. However, the absence of the N-H group, which is thought to be crucial for the catalytic mechanism, renders it a poor substrate and an effective inhibitor.

Table 1: Inhibitory Activity of 3-(3-Benzo(b)thienyl)-DL-alanine against Indoleamine 2,3-Dioxygenase

| Compound | Inhibition Type | Ki (µM) |

| 3-(3-Benzo(b)thienyl)-DL-alanine | Competitive | 7-70 |

Data sourced from a study on rabbit small intestinal indoleamine 2,3-dioxygenase[3].

The ability of BTA to inhibit IDO highlights its potential as a lead compound for the development of novel immunotherapeutic agents for cancer and other diseases characterized by pathological tryptophan metabolism.

B. Inhibition of Tryptophan Hydroxylase (TPH)

Tryptophan hydroxylase (TPH) is the rate-limiting enzyme in the biosynthesis of serotonin, a crucial neurotransmitter and hormone. There are two isoforms of TPH: TPH1, found predominantly in the periphery (e.g., the gut and pineal gland), and TPH2, which is the neuronal isoform.

Experimental Protocol: In Vitro Tryptophan Hydroxylase Inhibition Assay

This protocol outlines a general method for assessing the inhibitory potential of compounds like this compound against TPH1.

Materials:

-

Recombinant human TPH1

-

L-Tryptophan

-

6-Methyltetrahydropterin (6-MePH4) - cofactor

-

Catalase

-

Ferrous ammonium sulfate

-

Assay buffer (e.g., 50 mM HEPES, pH 7.2)

-

This compound (and other test compounds)

-

Quenching solution (e.g., perchloric acid)

-

HPLC system with fluorescence detection

Procedure:

-

Reaction Mixture Preparation: In a microcentrifuge tube, prepare a reaction mixture containing the assay buffer, catalase, ferrous ammonium sulfate, and TPH1 enzyme.

-

Inhibitor Addition: Add varying concentrations of this compound (or vehicle control) to the reaction tubes and pre-incubate for a defined period (e.g., 10 minutes) at 37°C.

-

Substrate Addition: Initiate the reaction by adding a mixture of L-tryptophan and the cofactor 6-MePH4.

-

Incubation: Incubate the reaction at 37°C for a specific time (e.g., 20 minutes).

-

Reaction Termination: Stop the reaction by adding the quenching solution.

-

Product Quantification: Centrifuge the samples to pellet precipitated protein. Analyze the supernatant by HPLC with fluorescence detection to quantify the amount of 5-hydroxytryptophan (5-HTP) produced.

-

Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound. Determine the IC50 value by plotting the percent inhibition against the log of the inhibitor concentration and fitting the data to a dose-response curve. Further kinetic studies can be performed to determine the Ki and the mechanism of inhibition (e.g., competitive, non-competitive).

C. Interaction with Tryptophanyl-tRNA Synthetase

Tryptophanyl-tRNA synthetase (TrpRS) is the enzyme responsible for attaching tryptophan to its cognate tRNA, a critical step in protein synthesis. As a tryptophan analogue, BTA has the potential to interact with the active site of TrpRS. While direct inhibitory kinetic data for BTA against TrpRS is not extensively documented, studies on other tryptophan analogues have shown that modifications to the indole ring can lead to inhibition[5]. The inability of BTA to form a hydrogen bond at the position of the indole nitrogen could affect its binding and/or catalytic processing by TrpRS.

Furthermore, engineered TrpRS variants have been developed to specifically recognize and incorporate BTA into proteins in response to an amber stop codon, highlighting the interaction between BTA and the synthetase's active site[6]. This application in protein engineering is a testament to the specific molecular recognition of BTA by TrpRS.

III. Antimicrobial and Anticancer Potential: Emerging Therapeutic Avenues

Beyond its role as an enzyme inhibitor, this compound has shown promise as a potential antimicrobial and anticancer agent, likely owing to the presence of the benzo[b]thiophene moiety, a scaffold found in numerous bioactive compounds.

A. Antimicrobial Activity

Thiophene-containing compounds are known to possess a broad spectrum of antimicrobial activities[7]. While specific MIC values for a wide range of organisms for this compound are not compiled in a single source, preliminary studies indicate its effectiveness against various bacterial and fungal strains[8].

The proposed mechanisms of antimicrobial action for thiophene derivatives are multifaceted and can include:

-

Disruption of Cell Membrane Integrity: The lipophilic nature of the benzo[b]thiophene ring can facilitate its insertion into the microbial cell membrane, leading to altered membrane potential, increased permeability, and leakage of essential intracellular components.

-

Inhibition of Key Enzymes: The compound may inhibit essential microbial enzymes involved in metabolic pathways or cell wall synthesis.

-

Interference with DNA/RNA Synthesis: Some heterocyclic compounds can intercalate with DNA or inhibit enzymes involved in nucleic acid replication and transcription.

Experimental Protocol: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

This protocol describes a standard method for determining the MIC of this compound against a panel of microorganisms.

Materials:

-

96-well microtiter plates

-

Bacterial/fungal strains of interest

-

Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

-

This compound stock solution (in a suitable solvent like DMSO)

-

Positive control antibiotic (e.g., ciprofloxacin for bacteria, fluconazole for fungi)

-

Negative control (broth only)

-

Inoculum standardized to 0.5 McFarland turbidity

Procedure:

-

Serial Dilution: Prepare a two-fold serial dilution of the this compound stock solution directly in the microtiter plate wells containing the broth medium. The final volume in each well should be 100 µL.

-

Inoculation: Add 100 µL of the standardized microbial inoculum to each well, resulting in a final volume of 200 µL and a 1:2 dilution of the compound concentrations.

-

Controls: Include wells with inoculum and no compound (growth control) and wells with broth only (sterility control).

-

Incubation: Incubate the plates at the appropriate temperature (e.g., 37°C for bacteria, 30°C for fungi) for 18-24 hours.

-

MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism. This can be assessed visually or by measuring the optical density at 600 nm using a microplate reader.

B. Anticancer Activity

Preliminary in vitro studies have demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines[8]. A key mechanism implicated in its anticancer activity is the induction of apoptosis, or programmed cell death. Treatment of cancer cells with BTA has been shown to lead to the activation of caspases, a family of proteases that are central to the apoptotic cascade.

The benzo[b]thiophene moiety can interact with hydrophobic pockets in proteins, and the amino acid backbone allows for potential interactions with active sites of enzymes crucial for cancer cell survival and proliferation.

Experimental Protocol: MTT Assay for Cytotoxicity Assessment

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Materials:

-

Human cancer cell lines of interest

-

Complete cell culture medium

-

96-well cell culture plates

-

This compound stock solution

-

MTT reagent (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the cancer cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of this compound and incubate for a specified period (e.g., 24, 48, or 72 hours). Include untreated cells as a control.

-

MTT Addition: After the incubation period, add 20 µL of MTT reagent to each well and incubate for 3-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration compared to the untreated control. Determine the IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, by plotting the percentage of viability against the log of the compound concentration.

IV. Application in Protein Engineering: A Tool for Probing Protein Structure and Function

The ability to site-specifically incorporate non-canonical amino acids like this compound into proteins has revolutionized the field of protein engineering. The unique properties of BTA, particularly the replacement of the hydrogen-bond-donating indole nitrogen with sulfur, make it an excellent probe for investigating the role of hydrogen bonding in protein structure, stability, and function.

By using an engineered orthogonal aminoacyl-tRNA synthetase/tRNA pair, BTA can be incorporated into a target protein in response to a nonsense codon (e.g., the amber codon UAG). This allows for the precise replacement of a specific tryptophan residue with BTA. Subsequent functional and structural analysis of the mutant protein can then elucidate the importance of the hydrogen bond provided by the native tryptophan residue.

For example, replacing a critical tryptophan in the active site of an enzyme with BTA can help determine if the hydrogen-bonding capability of the indole ring is essential for substrate binding or catalysis. This "atomic-level" mutagenesis provides insights that are not achievable with traditional site-directed mutagenesis to other natural amino acids.

Figure 1. A schematic workflow illustrating the site-specific incorporation of this compound into a target protein using an engineered orthogonal synthetase/tRNA pair.

V. Conclusion and Future Directions

This compound is a multifaceted molecule with a range of biological activities that warrant further investigation. Its ability to act as a tryptophan mimic allows it to competitively inhibit key enzymes in tryptophan metabolism, suggesting its potential as a therapeutic agent in oncology and immunology. Furthermore, its emerging antimicrobial and anticancer properties, coupled with its utility as a probe in protein engineering, underscore its importance as a research tool.

Future research should focus on:

-

Quantitative Structure-Activity Relationship (QSAR) Studies: To optimize the benzo[b]thiophene scaffold for enhanced potency and selectivity against specific targets.

-

In Vivo Efficacy Studies: To translate the promising in vitro findings into animal models of disease.

-

Pharmacokinetic and Toxicological Profiling: To assess the drug-like properties of BTA and its derivatives.

-

Elucidation of Antimicrobial and Anticancer Mechanisms: To gain a more detailed understanding of its molecular targets and pathways of action.

This in-depth technical guide provides a solid foundation for researchers, scientists, and drug development professionals to explore the full potential of this compound. The provided protocols and mechanistic insights are intended to facilitate and inspire further research into this promising compound.

References

- Roman, G. (2022). Thiophene-containing compounds with antimicrobial activity. Archiv der Pharmazie, 355(6), e2100462. [Link]

- Hooker, T. D., & Folkers, K. (1987). Synthesis of 3-(3-pyridyl)- and 3-(3-benzo[b]thienyl)-D-alanine. International journal of peptide and protein research, 29(1), 118–125. [Link]

- Liu, Q., et al. (2010). Mechanism of inhibition of novel tryptophan hydroxylase inhibitors revealed by co-crystal structures and kinetic analysis. Current chemical genomics, 4, 19–26. [Link]

- ResearchGate. (n.d.). Synthesis of 3‐(3‐pyridyl)‐ and 3‐(3‐benzo[b]thienyl)‐D‐alanine.

- Sono, M., & Cady, S. G. (1991). 1-Methyl-DL-tryptophan, beta-(3-benzofuranyl)-DL-alanine (the oxygen analog of tryptophan), and beta-[3-benzo(b)thienyl]-DL-alanine (the sulfur analog of tryptophan) are competitive inhibitors for indoleamine 2,3-dioxygenase. Archives of biochemistry and biophysics, 291(2), 326–333. [Link]

- Yan, Y., et al. (2015). Probing the active site tryptophan of Staphylococcus aureus thioredoxin with an analog. Nucleic acids research, 43(22), 10976–10985. [Link]

- Kovaleva, G. K., et al. (1978). [Inhibition of tryptophanyl-tRNA synthetase by modifying ATP analogs]. Biokhimiia (Moscow, Russia), 43(3), 525–534. [Link]

- Palma, E., et al. (2020). Tryptophanyl-tRNA Synthetase as a Potential Therapeutic Target. International journal of molecular sciences, 21(18), 6833. [Link]

- Moran, G. R. (2005). A continuous fluorescence assay for tryptophan hydroxylase. Analytical biochemistry, 345(1), 136-141. [Link]

- iGEM. (n.d.). Assay for activity of tryptophan hydroxylase 1.

- Hancock Lab. (n.d.). MIC Determination By Microtitre Broth Dilution Method.

- Wiegand, I., Hilpert, K., & Hancock, R. E. (2008). Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances.

Sources

- 1. A continuous fluorescence assay for tryptophan hydroxylase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. 1-Methyl-DL-tryptophan, beta-(3-benzofuranyl)-DL-alanine (the oxygen analog of tryptophan), and beta-[3-benzo(b)thienyl]-DL-alanine (the sulfur analog of tryptophan) are competitive inhibitors for indoleamine 2,3-dioxygenase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Mechanism of Inhibition of Novel Tryptophan Hydroxylase Inhibitors Revealed by Co-crystal Structures and Kinetic Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. [Inhibition of tryptophanyl-tRNA synthetase by modifying ATP analogs] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Probing the active site tryptophan of Staphylococcus aureus thioredoxin with an analog - PMC [pmc.ncbi.nlm.nih.gov]

- 7. static.igem.org [static.igem.org]

- 8. benchchem.com [benchchem.com]

An In-Depth Technical Guide to 3-(3-Benzo(b)thienyl)alanine as a Tryptophan Analog

Part 1: Introduction and Significance

In the landscape of modern biochemical and pharmaceutical research, the ability to dissect and manipulate protein function at the atomic level is paramount. Non-canonical amino acids (ncAAs), structural variants of the 20 proteinogenic amino acids, have emerged as indispensable tools for this purpose. Among these, 3-(3-Benzo(b)thienyl)alanine (Bta), a structural and spectroscopic analog of tryptophan (Trp), offers a unique set of properties that make it a powerful probe for investigating protein structure, function, and dynamics.

Tryptophan is a crucial amino acid, not only for its role in protein architecture and interactions but also as the primary source of intrinsic fluorescence in most proteins. However, the very properties that make it a useful intrinsic probe—its environmental sensitivity and ability to form hydrogen bonds via its indole nitrogen—can also complicate the interpretation of experimental data. This compound, which substitutes the indole nitrogen of tryptophan with a sulfur atom, provides a sophisticated solution to this challenge. This isosteric replacement preserves the overall size and hydrophobicity of the tryptophan side chain while eliminating its hydrogen-bonding donor capability.[1] This subtle yet significant modification allows researchers to selectively investigate the role of hydrogen bonding in protein stability, folding, and molecular recognition.

Furthermore, the benzothiophene moiety of Bta possesses distinct electronic and photophysical properties, making it a valuable fluorescent reporter for probing local environments within proteins and other biological systems.[2][3] This guide provides an in-depth technical overview of this compound, from its synthesis and fundamental properties to its diverse applications in protein science, drug discovery, and materials science, complete with detailed experimental protocols for its use.

Part 2: Physicochemical and Spectroscopic Properties

A thorough understanding of the physicochemical and spectroscopic properties of this compound is essential for its effective application.

Comparative Structural Analysis with Tryptophan

The core utility of this compound stems from its close structural mimicry of tryptophan. The substitution of the indole N-H group with a sulfur atom results in a molecule with a similar size, shape, and aromatic surface area. However, this change has significant implications for the electronic distribution and hydrogen bonding potential of the side chain.

Table of Physicochemical Properties

The following table summarizes the key physicochemical properties of L-3-(3-Benzo(b)thienyl)alanine.

| Property | Value | Source |

| Synonyms | L-3-Benzothienylalanine, H-3-L-Ala(3-benzothienyl)-OH | [4] |

| CAS Number | 72120-71-9 | [5] |

| Molecular Formula | C₁₁H₁₁NO₂S | [5][6] |

| Molecular Weight | 221.28 g/mol | [6] |

| Appearance | Almost white powder | [5] |

| Purity | ≥98% | [4] |

| Melting Point | 280°C | |

| Storage | Store at 0-8°C | [5] |

Spectroscopic Profile

The benzothiophene ring system of this compound confers upon it useful spectroscopic properties. While detailed quantitative data on its intrinsic fluorescence quantum yield and lifetime are not extensively published in readily available literature, its derivatives are known to be fluorescent.[7] The primary utility lies in its altered absorption and emission characteristics compared to tryptophan, which can be exploited in various experimental contexts. Its absorption spectrum is shifted relative to tryptophan, allowing for selective excitation in some cases. The fluorescence of Bta, like Trp, is sensitive to the polarity of its local environment, a phenomenon known as solvatochromism.[8][9] This property makes it a valuable probe for reporting on changes in protein conformation or binding events that alter the solvent accessibility of the analog.

Part 3: Synthesis and Chemical Handling

Overview of Synthetic Routes

This compound can be synthesized through various methods. A common approach involves the condensation of a suitable benzothienyl precursor with a glycine equivalent. For instance, the DL-racemic mixture can be synthesized via the diethyl acetamidomalonate condensation with 3-chloromethylbenzo[b]thiophene, followed by hydrolysis.[][11] The resulting racemic mixture can then be enzymatically resolved to obtain the desired L- or D-enantiomer.[12] For peptide synthesis, the Fmoc-protected version of the amino acid is commonly used.[2][3]

Storage and Handling

This compound is a stable compound that should be stored in a cool, dry place, typically at 0-8°C, to ensure its long-term integrity.[5] Standard laboratory precautions for handling fine chemicals should be observed, including the use of personal protective equipment such as gloves and safety glasses.

Part 4: Core Applications in Research and Development

The unique properties of this compound have led to its use in a wide array of research and development applications.

Section 4.1: Probing Protein Structure and Function

As a fluorescent tryptophan analog, Bta can be incorporated into proteins to study their structure, dynamics, and interactions.[1] Its environment-sensitive fluorescence can report on conformational changes upon ligand binding or protein-protein association. The key advantage of Bta in this context is its inability to act as a hydrogen bond donor. By comparing the properties of a wild-type protein with a Bta-substituted variant, the specific contribution of a tryptophan hydrogen bond to protein stability or function can be elucidated.

Section 4.2: Enzyme Inhibition Studies

This compound has been identified as a potent competitive inhibitor of certain enzymes that process tryptophan. A notable example is its inhibition of indoleamine 2,3-dioxygenase (IDO), an enzyme involved in tryptophan catabolism.[13] Studies have shown that Bta binds to the active site of IDO with a Ki in the micromolar range, but is not metabolized. This is because the substitution of the indole nitrogen with sulfur prevents the enzymatic reaction from proceeding.[13] This makes Bta a valuable tool for studying the mechanism of IDO and for the development of novel IDO inhibitors.

Section 4.3: Peptide and Protein Engineering

The site-specific incorporation of this compound into peptides and proteins allows for the creation of novel biomolecules with altered properties. This can be achieved through solid-phase peptide synthesis for smaller peptides or by using engineered aminoacyl-tRNA synthetases for recombinant protein expression.[1] The introduction of Bta can enhance the stability of peptides, modulate their biological activity, and introduce a fluorescent probe at a specific site.[]

Section 4.4: Drug Discovery and Development

The benzothiophene scaffold is a privileged structure in medicinal chemistry, and Bta serves as a valuable building block for the synthesis of novel therapeutic agents.[5][14] Its derivatives have been investigated for a range of biological activities, including antimicrobial and anticancer effects.[14][15] Research has shown that some Bta derivatives can induce apoptosis in cancer cell lines and exhibit activity against various bacterial and fungal strains.[14] The D-enantiomer, in particular, has been explored in the design of compounds targeting neurological disorders.[]

Section 4.5: Materials Science

The unique properties of this compound also lend themselves to applications in materials science. It can be used as a monomer or a functional component in the synthesis of novel polymers and biomaterials.[5][] The incorporation of Bta can enhance the mechanical, thermal, or optical properties of these materials, opening up possibilities for applications in electronics, coatings, and advanced biomaterials for medical devices and tissue engineering.[5][]

Part 5: Detailed Experimental Methodologies

Protocol 1: Site-Specific Incorporation of this compound into a Protein in E. coli

This protocol provides a general workflow for the site-specific incorporation of Bta into a target protein expressed in E. coli using an engineered aminoacyl-tRNA synthetase/tRNA pair.

Methodology:

-

Plasmid Preparation:

-

Obtain or construct a plasmid encoding the gene of interest with an in-frame amber stop codon (TAG) at the desired incorporation site.

-

Obtain a second plasmid encoding an engineered aminoacyl-tRNA synthetase specific for this compound (BtaRS) and its cognate suppressor tRNA.[1]

-

-

Transformation:

-

Co-transform a suitable E. coli expression strain (e.g., BL21(DE3)) with both the target protein plasmid and the BtaRS/tRNA plasmid.

-

Select for transformants on agar plates containing the appropriate antibiotics.

-

-

Protein Expression:

-

Inoculate a single colony into a starter culture of minimal medium supplemented with the necessary antibiotics and grow overnight.

-

Use the starter culture to inoculate a larger volume of minimal medium containing antibiotics and 1-2 mM this compound.

-

Grow the culture at 37°C with shaking until it reaches an OD₆₀₀ of 0.6-0.8.

-